molecular formula C20H16ClNO3S B2725006 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide CAS No. 339096-13-8

4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide

Cat. No.: B2725006
CAS No.: 339096-13-8
M. Wt: 385.86
InChI Key: FSDLBGHLOCUMTN-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to a benzenecarboxamide moiety

Future Directions

The future directions for research on “4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide” could involve further exploration of its synthesis processes, chemical reactions, and potential biological activities. Given the interest in compounds with similar structures for their medicinal properties , “4-chloro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide” may also hold potential for future drug discovery efforts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction begins with the chlorination of 4-methylphenylsulfonyl chloride using thionyl chloride or phosphorus pentachloride.

    Coupling with aniline derivative: The sulfonyl chloride intermediate is then reacted with 4-chloroaniline in the presence of a base such as pyridine or triethylamine to form the sulfonamide.

    Amidation reaction: The final step involves the reaction of the sulfonamide with benzenecarboxylic acid or its derivatives under dehydrating conditions, typically using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-methylphenyl)benzenesulfonamide: Similar structure but lacks the benzenecarboxamide moiety.

    4-chloro-N-(4-phenylsulfonyl)benzenecarboxamide: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness

4-chloro-N-[4-(4-methylbenzenesulfonyl)phenyl]benzamide is unique due to the presence of both the sulfonyl and benzenecarboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-[4-(4-methylphenyl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3S/c1-14-2-10-18(11-3-14)26(24,25)19-12-8-17(9-13-19)22-20(23)15-4-6-16(21)7-5-15/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDLBGHLOCUMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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